molecular formula C14H12F3N3O4 B4327984 METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4327984
M. Wt: 343.26 g/mol
InChI Key: JJNRHWWFWZSODT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrazole ring, a trifluoromethoxyphenyl group, and a carboxylate ester

Preparation Methods

One common synthetic route involves the reaction of 1-methyl-3-amino-1H-pyrazole-5-carboxylate with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-methyl-3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions.

Scientific Research Applications

Methyl 1-methyl-3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Methyl 1-methyl-3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyl-5-[[4-(trifluoromethoxy)phenyl]carbamoyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O4/c1-20-11(13(22)23-2)7-10(19-20)12(21)18-8-3-5-9(6-4-8)24-14(15,16)17/h3-7H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNRHWWFWZSODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 1-METHYL-3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

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